N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Description
N-(2,6-Dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a synthetic organic compound featuring a 2,6-dimethylphenyl group attached to a propanamide backbone and a 1,1,3-trioxo-1,2-benzothiazole moiety. This structure combines aromatic, amide, and sulfonamide-like functionalities, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-6-5-7-13(2)17(12)19-16(21)10-11-20-18(22)14-8-3-4-9-15(14)25(20,23)24/h3-9H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLJYRYSNRHAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Propanamide Moiety: The propanamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.
Introduction of the Dimethylphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogenated precursors, bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or heterocyclic moieties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It may find applications in the development of new materials, such as polymers, dyes, and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to downstream effects.
Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Structural Analogues from the Arab Journal of Pharmaceutical Research (2020)
and describe compounds 7c–7j , which share a propanamide core and aromatic substituents but differ in functional groups. Key comparisons include:
Table 1: Physical and Spectroscopic Properties of Selected Analogues
Key Observations :
- Thermal Stability : Higher melting points in 7g (149–199°C vs. 134–178°C) suggest enhanced crystallinity or intermolecular interactions due to its symmetrical substitution .
- Spectroscopic Trends : All analogues show characteristic NH stretches (~3250 cm⁻¹) and aromatic proton signals (δ 7.0–8.2 ppm), but 7g exhibits distinct splitting patterns due to its ortho-dimethyl groups .
Comparison with Agrochemical Analogues
–8 highlights agrochemicals with N-(2,6-dimethylphenyl) groups, such as metalaxyl and benalaxyl , which are fungicides.
Table 2: Functional Group Impact on Bioactivity
Key Observations :
- Role of the 2,6-Dimethylphenyl Group : This substituent is critical in agrochemicals for enhancing lipophilicity and target binding, as seen in metalaxyl’s efficacy against oomycetes . The target compound may leverage similar interactions.
- Functional Group Divergence : Unlike metalaxyl/benalaxyl’s acetyl-alanine cores, the target’s benzothiazole-trioxo group could confer unique reactivity (e.g., sulfonamide-like inhibition or radical scavenging) .
Biological Activity
N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C16H16N2O3S. The compound features a benzothiazole moiety which is known for its pharmacological properties. The synthesis typically involves the reaction of 2,6-dimethylphenylamine with appropriate benzothiazole derivatives under controlled conditions to yield the desired amide product.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show significant activity against various bacteria and fungi. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| Benzothiazole Derivative A | 50 μg/mL | E. coli |
| Benzothiazole Derivative B | 25 μg/mL | S. aureus |
| This compound | TBD | TBD |
These findings suggest that the compound may possess potent antimicrobial activity that warrants further investigation.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been well-documented. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 6.46 | This compound |
| SK-Hep-1 (Liver Cancer) | 5.84 | Benzothiazole Derivative C |
The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. Compounds have shown promise in attenuating neuronal injury and reducing oxidative stress:
| Compound | Effect Observed | Model Used |
|---|---|---|
| Compound D | Reduced ROS levels | Ischemia/Reperfusion Injury Model |
| This compound | TBD | TBD |
These findings indicate potential applications in treating conditions such as Alzheimer's disease.
Case Studies
A notable study examined the effects of a related benzothiazole derivative on amyloid beta interactions implicated in Alzheimer's disease. The compound demonstrated significant inhibition of amyloid beta-binding alcohol dehydrogenase interactions with an IC50 value significantly lower than previously reported inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
